![molecular formula C13H13O4- B14375939 2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate CAS No. 88341-30-4](/img/structure/B14375939.png)
2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate is an organic compound with a complex structure that includes a benzoate group and a 3-methylbut-3-en-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with 3-methylbut-3-en-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the ester group to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 3-methylbut-3-en-2-ol, which may exert biological effects through various pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A related compound with a similar structure but different functional groups.
3-Buten-2-ol, 2-methyl-: Another compound with a similar backbone but different substituents.
Uniqueness
2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate is unique due to its specific ester linkage and the presence of both a benzoate group and a 3-methylbut-3-en-2-yl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88341-30-4 |
|---|---|
Molecular Formula |
C13H13O4- |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-(3-methylbut-3-en-2-yloxycarbonyl)benzoate |
InChI |
InChI=1S/C13H14O4/c1-8(2)9(3)17-13(16)11-7-5-4-6-10(11)12(14)15/h4-7,9H,1H2,2-3H3,(H,14,15)/p-1 |
InChI Key |
UAWUFQIDEMFRDF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=C)C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
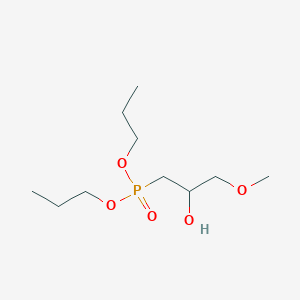
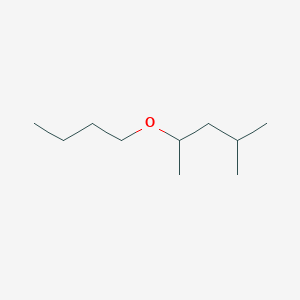
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
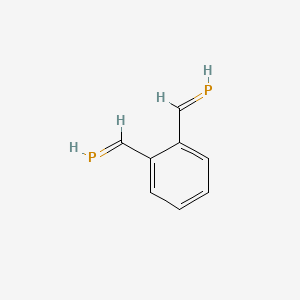
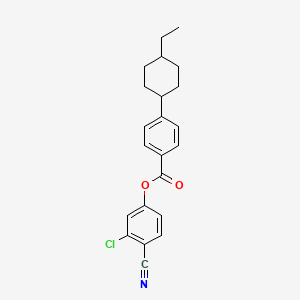
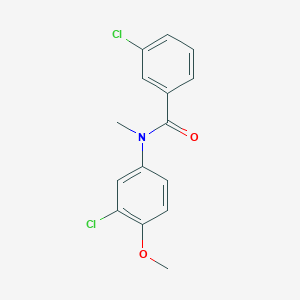
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
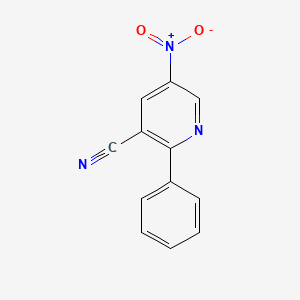
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)

